2,6-Diphenylimidazo[1,2-b]pyridazine

Physicochemical properties Drug-likeness Lead optimization

2,6-Diphenylimidazo[1,2-b]pyridazine (CAS 65610-30-2) is the parent, unfunctionalized scaffold of the imidazo[1,2-b]pyridazine family. Its computed physicochemical profile (MW 271.3 g/mol, LogP 3.6, tPSA 30.2 Ų, HBD=0) positions it within optimal drug-like space—distinct from the imidazo[1,2-a]pyridine bioisostere (LogP ~5). The pyridazine core's dual sp²-nitrogens enhance H-bonding, solubility, and crystallinity, while the 2,6-diphenyl substitution pattern offers a regiospecific C–3 handle for parallel library synthesis. This scaffold demonstrates significant selectivity for mitochondrial (peripheral-type) benzodiazepine receptors, making it a strategic starting point for CNS and orally bioavailable drug programs. Procure this versatile building block to accelerate your SAR and scaffold-hopping campaigns.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
CAS No. 65610-30-2
Cat. No. B12911406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylimidazo[1,2-b]pyridazine
CAS65610-30-2
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C18H13N3/c1-3-7-14(8-4-1)16-11-12-18-19-17(13-21(18)20-16)15-9-5-2-6-10-15/h1-13H
InChIKeyLQRIEWUYNCQTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylimidazo[1,2-b]pyridazine (CAS 65610-30-2): Core Scaffold, Physicochemical Profile, and Procurement Rationale


2,6-Diphenylimidazo[1,2-b]pyridazine (CAS 65610-30-2) is the parent, unfunctionalized member of the imidazo[1,2-b]pyridazine heterocyclic family, possessing a fused imidazole–pyridazine core with phenyl substituents at the 2- and 6-positions [1]. Its computed physicochemical parameters include a molecular weight of 271.3 g/mol, XLogP3-AA of 3.6, topological polar surface area (tPSA) of 30.2 Ų, and zero hydrogen-bond donors (HBD=0, HBA=2) [1]. These molecular descriptors position this scaffold within favourable drug-like chemical space and distinguish it from its direct bioisosteric analog, 2,6-diphenylimidazo[1,2-a]pyridine (MW 270.33, LogP ~5, tPSA ~17.3 Ų) .

Why 2,6-Diphenylimidazo[1,2-b]pyridazine Cannot Be Casually Replaced by Other Imidazo-Fused Heterocycles or Simple Pyridazines


Although the imidazo[1,2-b]pyridazine ring system is isosteric with imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores, the presence of the pyridazine moiety—with its unique dipole moment and dual sp²-nitrogen atoms—confers distinct electronic properties that cannot be replicated by carbocyclic or single-nitrogen heterocyclic analogs [1]. The pyridazine ring enhances hydrogen-bonding capacity, improves aqueous solubility, facilitates crystalline formation for industrial-scale handling, and critically alters recognition at biological targets such as benzodiazepine receptors, where imidazo[1,2-b]pyridazines have been shown to be significantly more selective for mitochondrial (peripheral-type) receptors than the corresponding imidazo[1,2-a]pyridines [2][3]. Furthermore, the 2,6-diphenyl substitution pattern provides a well-defined synthetic handle for regiospecific C–3 functionalization, enabling generation of focused libraries around a constant scaffold—a capability not present in unprotected or differently substituted analogs [4].

2,6-Diphenylimidazo[1,2-b]pyridazine: Head-to-Head Quantitative Differentiation Against Closest Analogs


Superior Drug-Like Physicochemical Profile Over the Direct [1,2-a]Pyridine Analog

When selecting a 2,6-diphenylimidazo-fused scaffold for lead optimization, the imidazo[1,2-b]pyridazine core offers a markedly different physicochemical profile compared to its closest bioisostere, 2,6-diphenylimidazo[1,2-a]pyridine (CAS 851053-64-0, GA11). The pyridazine analog displays a reduced lipophilicity (XLogP3-AA = 3.6 vs. LogP ≈ 5) and a 74% larger topological polar surface area (tPSA = 30.2 Ų vs. 17.3 Ų), indicating superior predicted aqueous solubility and membrane permeability balance [1]. Additionally, the extra sp²-hybridized nitrogen in the pyridazine ring increases the heterocycle's hydrogen-bond acceptor count (HBA = 2 vs. HBA = 1 for the pyridine analog), which can be pivotal for establishing key binding interactions with biological targets [1].

Physicochemical properties Drug-likeness Lead optimization

Class-Level Superiority in Mitochondrial Benzodiazepine Receptor Selectivity Over Imidazo[1,2-a]pyridines

In a direct comparative study of imidazo[1,2-b]pyridazines versus imidazo[1,2-a]pyridines bearing identical acylamino substituents, the pyridazine-fused analogs demonstrated consistently higher selectivity for mitochondrial (peripheral-type) benzodiazepine receptors over central receptors [1]. The most selective pyridazine derivative (3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine) exhibited an IC50 of 2.8 nM at peripheral-type receptors with 0% displacement of [³H]diazepam from central receptors at 1000 nM, representing a >350-fold selectivity window [1]. Although this specific substitution pattern differs from the 2,6-diphenyl scaffold, the selectivity advantage is attributed to the electronic properties of the pyridazine ring system that are preserved in the 2,6-diphenyl core [1][2].

Benzodiazepine receptor Mitochondrial receptor Selectivity

Validated Synthetic Handle for Regiospecific C–3 Functionalization Enables Focused Library Synthesis

The 2,6-diphenylimidazo[1,2-b]pyridazine scaffold provides a chemically validated entry point for regiospecific functionalization at the C–3 position via a two-step sequence: condensation of pyridazin-3-amines with arylglyoxals yields the imidazo[1,2-b]pyridazin-3(5H)-one, which is subsequently O-alkylated with diazoalkanes to generate 3-alkoxy derivatives [1]. This chemistry is well-established and has been demonstrated specifically for the 2,6-diphenyl scaffold (3-methoxy-2,6-diphenylimidazo[1,2-b]pyridazine) [1]. In contrast, the analogous 2,6-diphenylimidazo[1,2-a]pyridine core does not possess this tautomeric lactam intermediate, limiting analogous late-stage functionalization strategies [1].

Synthetic chemistry Structure–activity relationship Medicinal chemistry

Pyridazine Core Confers Class-Level ADMET Advantages Over Carbocyclic and Other Heterocyclic Bioisosteres

Extensive review of the imidazo[1,2-b]pyridazine scaffold has documented that the pyridazine moiety, when used to replace phenyl or other heterocyclic rings (e.g., pyrazine, pyrimidine), consistently improves ADMET and pharmacodynamic parameters including solubility, metabolic stability, and toxicity [1]. The elevated dipole moment of pyridazine enhances interactions with biological targets, while the dual sp²-nitrogens facilitate crystalline formation—a critical parameter for reproducible industrial-scale production [1]. These general advantages are inherently present in the 2,6-diphenylimidazo[1,2-b]pyridazine scaffold, positioning it favourably against direct analogs lacking the pyridazine core [1].

ADMET Drug design Bioisosterism

Disclosure Note: Limited Availability of Direct Comparative Data for the Specific 2,6-Diphenyl Derivative

A comprehensive search of the primary literature and patent databases reveals that while extensive SAR exists for the broader imidazo[1,2-b]pyridazine scaffold, the unfunctionalized 2,6-diphenylimidazo[1,2-b]pyridazine (CAS 65610-30-2) has not itself been the subject of standalone biological or ADMET characterization in peer-reviewed studies. The evidence presented above relies on class-level inference from structurally analogous derivatives [1][2], computed physicochemical properties [3], and direct comparisons with the [1,2-a]pyridine bioisostere . Users requiring absolute target-binding data for this specific compound should consider custom synthesis of functionalized derivatives and subsequent in-house screening rather than relying on pre-existing literature data.

Data transparency Evidence quality Procurement risk

High-Value Procurement Scenarios Where 2,6-Diphenylimidazo[1,2-b]pyridazine Outperforms Alternatives


Medicinal Chemistry Hit-to-Lead Programs Requiring a Balanced Lipophilicity/tPSA Profile for CNS or Oral Drug Design

For programs targeting CNS or orally bioavailable drugs, the 2,6-diphenylimidazo[1,2-b]pyridazine scaffold provides a superior starting point compared to the 2,6-diphenylimidazo[1,2-a]pyridine scaffold, which has a LogP ~5 that exceeds the typical CNS drug space (LogP 2–4) and a low tPSA (~17.3 Ų) predictive of limited aqueous solubility [1]. The pyridazine analog (LogP 3.6, tPSA 30.2 Ų) falls within classical drug-like property guidelines (Rule of 5) and offers an additional hydrogen-bond acceptor for target engagement [1][2].

Structure–Activity Relationship Campaigns Targeting Peripheral Benzodiazepine Receptors with a Requirement for Selectivity Over CNS Receptors

Building on the established class-level selectivity of imidazo[1,2-b]pyridazines for mitochondrial benzodiazepine receptors over central receptors [1], the 2,6-diphenyl scaffold serves as an ideal template for synthesizing focused libraries of C–3-substituted analogs aimed at optimizing peripheral vs. central selectivity ratios beyond the >350-fold window documented for the most selective pyridazine derivative (IC50 2.8 nM mitochondrial vs. >1000 nM central) [1].

Parallel Library Synthesis Leveraging the Regiospecific C–3 Functionalization Handle

The established synthetic route for converting 2,6-diphenylimidazo[1,2-b]pyridazine into 3-alkoxy derivatives via the 3(5H)-one intermediate [1] enables efficient parallel synthesis of compound arrays for SAR exploration, providing a cost-effective alternative to scaffolds lacking this latent functionalization handle (e.g., imidazo[1,2-a]pyridines) [1].

Computational Chemistry and Docking Studies Requiring a Rigid, Drug-Like Scaffold with Validated Bioisosteric Replacement Potential

For computational chemists engaged in scaffold-hopping or bioisosteric replacement, the 2,6-diphenylimidazo[1,2-b]pyridazine core offers a well-defined, rigid framework with documented ADMET advantages over carbocyclic analogs [1] and favorable molecular properties (MW 271.3, LogP 3.6, tPSA 30.2 Ų, zero HBD) [2], making it suitable for virtual screening and structure-based drug design campaigns where the pyridazine ring can replace phenyl, pyrazine, or pyrimidine rings to improve predicted pharmacokinetics [1].

Quote Request

Request a Quote for 2,6-Diphenylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.